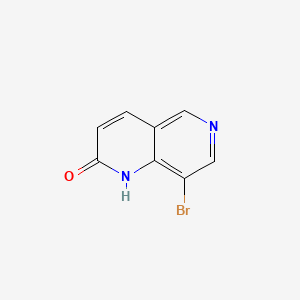

8-Bromo-1,6-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOLSUHXUOKZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=NC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639956 | |

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-41-6 | |

| Record name | 8-Bromo-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one

CAS Number: 902837-41-6

This technical guide provides a comprehensive overview of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a scaffold for anticancer agents.

Chemical Properties and Data

This compound is a brominated derivative of the 1,6-naphthyridin-2(1H)-one core structure. The presence and position of the bromine atom offer a handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 902837-41-6 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >97% (as commercially available) |

Synthesis and Experimental Protocols

One common strategy involves the condensation of a substituted 4-aminopyridine derivative with a suitable three-carbon component to form the second ring.[2][3] For instance, the cyclization of a substituted pyridone with reagents like tert-butoxybis(dimethylamino)methane has been reported to yield the 1,6-naphthyridin-2(1H)-one core.[3]

Below is a representative, adapted experimental protocol for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which illustrates the key chemical transformations.

Adapted Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridin-2(1H)-one

This protocol is adapted from methodologies described for the synthesis of various 1,6-naphthyridin-2(1H)-one derivatives and serves as a general guideline.

Step 1: Formation of the Pyridone Precursor

A suitably substituted pyridine derivative is either commercially sourced or synthesized. For the synthesis of the target compound, a pyridine ring bearing a bromine atom at the desired position would be the starting material.

Step 2: Cyclization to Form the 1,6-Naphthyridin-2(1H)-one Core

-

To a solution of the substituted 2-pyridone (1 equivalent) in an appropriate solvent (e.g., N,N-dimethylformamide), is added a condensing agent such as tert-butoxybis(dimethylamino)methane (1.2 equivalents).

-

The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1,6-naphthyridin-2(1H)-one derivative.

Workflow for a Generic 1,6-Naphthyridin-2(1H)-one Synthesis

Caption: A generalized workflow for the synthesis of 1,6-naphthyridin-2(1H)-one derivatives.

Biological Activity and Therapeutic Potential

The 1,6-naphthyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of drugs targeting a variety of biological receptors.[2] Derivatives of this core have been investigated for several therapeutic applications, most notably as anticancer agents.[4]

While specific biological data for this compound is limited in the public domain, research on analogous compounds provides valuable insights into its potential activities.

Anticancer Activity

Several studies have focused on the development of 1,6-naphthyridin-2(1H)-one derivatives as inhibitors of key proteins involved in cancer progression.

-

FGFR4 Inhibition: A novel series of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal and hepatocellular carcinomas.[4][5][6] The representative compound, 19g, from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines.[6]

-

Hsp90 Inhibition: The 1,6-naphthyridin-2(1H)-one scaffold has been utilized to design analogs of Novobiocin, an antibiotic that inhibits the C-terminal domain of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is an ATP-dependent chaperone protein that is often overexpressed in cancer cells and is crucial for the stability and function of numerous oncoproteins.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth and survival.[4]

Quantitative Biological Data for Representative 1,6-Naphthyridin-2(1H)-one Derivatives

The following table summarizes the biological activity of selected 1,6-naphthyridin-2(1H)-one derivatives from the literature. It is important to note that this data is for structurally related compounds and not for this compound itself.

| Compound ID | Target | Assay | IC₅₀ / EC₅₀ | Cell Line | Reference |

| 19g | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Colorectal Cancer Cell Lines | [6] |

| A10 | FGFR4 | Kinase Inhibition | 5.4 nM | - | [7] |

| A34 | FGFR4 | Kinase Inhibition | Potent (specific value not provided) | Hep-3B, Huh-7 (Hepatocellular Carcinoma) | [7] |

| A34 | Cell Proliferation | Cytotoxicity | 10.2 nM (Hep-3B), 14.1 nM (Huh-7) | Hep-3B, Huh-7 | [7] |

Signaling Pathways

Based on the identified targets for 1,6-naphthyridin-2(1H)-one derivatives, two key signaling pathways are of particular relevance: the FGFR4 signaling pathway and the Hsp90-mediated protein folding pathway.

FGFR4 Signaling Pathway

Activation of FGFR4 by its ligands, such as FGF19, leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancer, aberrant FGFR4 signaling can drive tumor growth. Inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold can block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.[6][7]

References

- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure of 8-Bromo-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,6-naphthyridin-2(1H)-one is a heterocyclic organic compound belonging to the naphthyridinone family. The naphthyridine core, a bicyclic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom and a keto group to the 1,6-naphthyridine framework can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on this compound and its broader chemical class.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. These identifiers are crucial for accurately sourcing and referencing the compound in research and development activities.

| Property | Value | Citation |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| CAS Number | 902837-41-6 | [1] |

| Synonyms | 8-Bromo-2-hydroxy-1,6-naphthyridine | [2] |

| SMILES String | O=C1C=CC2=C(N1)C=NC=C2Br | |

| InChI Key | InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |

Synthesis and Characterization

A review of synthetic methodologies for 1,6-naphthyridin-2(1H)-ones highlights two primary approaches: synthesis from a preformed pyridine ring or from a preformed pyridone ring.[3] These strategies offer various routes to introduce substituents at different positions on the naphthyridine core.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which could be adapted for the synthesis of the 8-bromo derivative. This workflow is based on common organic chemistry principles for the formation of heterocyclic ring systems.

References

8-Bromo-1,6-naphthyridin-2(1H)-one literature review

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-2(1H)-one and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of this compound, a heterocyclic compound belonging to the naphthyridine family. Due to the limited availability of data for this specific molecule, this review extends to the broader 1,6-naphthyridin-2(1H)-one scaffold, offering insights into its synthesis, biological activities, and therapeutic potential, particularly as kinase and PARP inhibitors.

Physicochemical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 902837-41-6 | [2][3] |

| Molecular Formula | C₈H₅BrN₂O | [1][2][3] |

| Molecular Weight | 225.04 g/mol | [1][2][3] |

| Synonyms | 8-Bromo-2-hydroxy-1,6-naphthyridine; 6-Bromo-1,6-naphthyridin-2-ol | [2] |

| Purity (commercial) | Typically ≥97% | [2] |

| Storage Conditions | Room temperature | [2] |

Synthesis of the 1,6-Naphthyridin-2(1H)-one Scaffold

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several strategic approaches. The two most common methods involve the construction of the bicyclic system from either a pre-formed pyridine or a pre-formed pyridone ring.[4][5]

A general workflow for the synthesis starting from a pre-formed pyridone is illustrated below. This approach often involves the condensation of a pyridone derivative with a suitable reagent to form the second ring.

Caption: General synthesis from a pre-formed pyridone.

Experimental Protocol: A Modular Approach to Functionalized 1,6-Naphthyridones

Step 1: Formation of the Enamine Intermediate

-

Reactants: Methyl 5-bromo-2-methylnicotinate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure: The reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA leads to the formation of a versatile enamine intermediate as a crystalline solid.[6]

Step 2: Cyclization to form the Naphthyridone Core

-

Reactants: The enamine intermediate and an aliphatic amine.

-

Procedure: The enamine intermediate is treated with a range of aliphatic amines (e.g., ammonia, methylamine, isopropylamine, benzylamine) in a suitable solvent like isopropanol.[6]

-

Conditions: The reaction mixture is heated to 80°C for 16-64 hours.[6]

-

Yields: This method has reported yields ranging from 73% to 96%, depending on the amine used.[6]

This modular approach avoids the use of hazardous reagents like 1,3,5-triazine (which can generate HCN) and undesirable alkyl halides, making it a safer and more scalable process for producing functionalized 1,6-naphthyridones.[6]

Biological Activity and Therapeutic Potential

The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The 1,6-naphthyridin-2(1H)-one core, in particular, has been extensively explored, with over 17,000 compounds reported in the literature, primarily in patents.[4][5]

The substitution pattern on the naphthyridinone ring significantly influences its biological activity. For instance, compounds with a single bond between the C3 and C4 positions have been predominantly investigated for cardiovascular diseases, whereas those with a C3-C4 double bond are more commonly associated with antitumor applications.[4]

Potential as Kinase Inhibitors

Functionalized 1,6-naphthyridines are valuable intermediates in the synthesis of various biologically active compounds, most notably kinase inhibitors.[6] A notable example is the discovery of a potent and selective mTOR inhibitor, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][9]naphthyridin-2(1H)-one (Torin2), which has an EC50 of 250 pM for inhibiting mTOR in cells.[10]

Emerging Role as PARP Inhibitors in Cancer Therapy

A significant area of interest for the 1,6-naphthyridin-2(1H)-one scaffold is its potential application as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.

Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. The inability of the cancer cells to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.

The mechanism of action for PARP inhibitors is illustrated in the following diagram.

Caption: PARP inhibition in BRCA-deficient cells.

While no specific quantitative data for the PARP inhibitory activity of this compound has been found, the broader class of naphthyridinones continues to be a focal point in the development of novel PARP inhibitors for cancer treatment.

Conclusion

This compound is a member of the versatile 1,6-naphthyridin-2(1H)-one family of heterocyclic compounds. While specific research on this particular molecule is limited, the broader scaffold is of significant interest in medicinal chemistry. Modern synthetic methodologies are enabling the safe and scalable production of diverse derivatives. The established and potential biological activities, especially as kinase and PARP inhibitors, underscore the importance of the 1,6-naphthyridin-2(1H)-one core in the development of new therapeutic agents. Further investigation into specifically substituted analogs, such as the 8-bromo variant, is warranted to fully elucidate their therapeutic potential.

References

- 1. Buy this compound (EVT-1631716) | 902837-41-6 [evitachem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. scbt.com [scbt.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]

- 10. dspace.mit.edu [dspace.mit.edu]

The 1,6-Naphthyridinone Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on its Biological Activity, Mechanisms of Action, and Therapeutic Potential

The 1,6-naphthyridinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 1,6-naphthyridinone core, with a primary focus on its anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative structure-activity relationship (SAR) data. Furthermore, key signaling pathways modulated by 1,6-naphthyridinone derivatives are visually elucidated through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Overview of Biological Activities

The unique structural features of the 1,6-naphthyridinone core allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] While anticancer and antimicrobial activities are the most extensively studied, derivatives have also shown potential as anti-inflammatory, anti-human immunodeficiency virus (HIV), analgesic, and antioxidant agents.[1] The biological activity is significantly influenced by the substitution pattern on the naphthyridinone ring system.[2]

Anticancer Activity

The 1,6-naphthyridinone scaffold is a cornerstone in the development of novel anticancer agents, with derivatives targeting several key oncogenic signaling pathways.[1]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant FGFR4 signaling is a known driver in the progression of various cancers, including hepatocellular carcinoma and colorectal cancer.[3] Several 1,6-naphthyridinone-based derivatives have been developed as potent and selective inhibitors of FGFR4.[3][4] These inhibitors typically function by disrupting the phosphorylation of FGFR4 and its downstream signaling proteins.[3]

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

| 19g | HCT116 | - | [3] |

| A34 | Hep-3B | - | [4] |

| 6A | - | 190 | [5] |

| 6O | - | 75.3 | [5] |

Note: Specific IC50 values for some compounds were not available in the provided search results but their potent activity was highlighted.

MET Kinase Inhibition

The MET signaling pathway, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis.[6] 1,6-Naphthyridinone derivatives have been designed as potent MET kinase inhibitors, demonstrating significant antitumor efficacy.[7]

| Compound ID | Target | IC50 (nM) | Reference |

| 4r | c-Met | - | [7] |

| 2t | c-Met | 2600 | [8] |

| Cabozantinib analog (4) | c-Met | 4.9 | [9] |

Note: Specific IC50 values for some compounds were not available in the provided search results but their potent activity was highlighted.

Heat Shock Protein 90 (Hsp90) Inhibition

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncogenic proteins.[10] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth.[11] A new series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been identified as potential Hsp90 inhibitors.[11]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 | 30-50 | [12] |

| Compound 2 | MCF-7 | 30-50 | [12] |

| Compound 3 | MCF-7 | 30-50 | [12] |

| 17-AAG | ARPE-19 | 0.02 | [13] |

| NVP-AUY922 | H1650 | 0.001472 | [14] |

| STA-9090 | H2228 | 0.004131 | [14] |

General Anticancer Activity

Beyond specific kinase inhibition, various 1,6-naphthyridinone derivatives have demonstrated broad cytotoxic effects against a range of cancer cell lines.[15]

| Compound ID | HeLa (IC50 µM) | HL-60 (IC50 µM) | PC-3 (IC50 µM) | Reference |

| 14 | 2.6 | 1.5 | 2.7 | [15] |

| 15 | 2.3 | 0.8 | 11.4 | [15] |

| 16 | 0.7 | 0.1 | 5.1 | [15] |

Antimicrobial Activity

The 1,6-naphthyridinone core is also a promising scaffold for the development of novel antimicrobial agents.[16][17] Derivatives have shown activity against a variety of bacterial and fungal strains.[18]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Silver(I) complex with 1,5-naphthyridine | Candida spp. | 0.78–6.25 | [18] |

| Canthin-6-one | C. albicans | 3.91 | [19] |

| 10-methoxycanthin-6-one | C. albicans | 7.81 | [19] |

| Compound 2 | B. subtilis ATCC 6633 | 200 | [20] |

| Compound 3 | B. subtilis ATCC 6633 | 400 | [20] |

| 44a-b, 45a-b | S. aureus | 6000-7000 (mM) | [21] |

Signaling Pathways

FGFR4 Signaling Pathway Inhibition

1,6-Naphthyridinone-based inhibitors block the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[22][23]

MET Signaling Pathway Inhibition

1,6-Naphthyridinone inhibitors targeting MET block its kinase activity, preventing the activation of downstream pathways such as RAS-MAPK, PI3K-AKT, and STAT3, which are involved in cell proliferation, motility, and invasion.[24][25]

Hsp90 Chaperone Cycle Inhibition

1,6-Naphthyridinone-based Hsp90 inhibitors disrupt the chaperone's function, leading to the misfolding and subsequent degradation of a multitude of oncogenic client proteins, thereby affecting various signaling pathways simultaneously.[26][27]

Experimental Protocols

In Vitro Kinase Assay (General Protocol for FGFR4/MET)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of 1,6-naphthyridinone derivatives against protein kinases like FGFR4 and MET.

-

Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, and substrate solution (e.g., poly(Glu,Tyr) 4:1).

-

Compound Dilution : Prepare serial dilutions of the 1,6-naphthyridinone test compounds in DMSO.

-

Kinase Reaction : In a 384-well plate, add the test compound, recombinant kinase, and a mixture of substrate and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the 1,6-naphthyridinone derivatives and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, for example, to assess the phosphorylation status of signaling proteins or the degradation of Hsp90 client proteins.

-

Cell Lysis : Treat cells with the 1,6-naphthyridinone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., phospho-FGFR4, total-FGFR4, AKT, β-actin).

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify the band intensities to determine the relative protein expression levels.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Preparation : Prepare serial twofold dilutions of the 1,6-naphthyridinone compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism.

-

Inoculation : Add the microbial inoculum to each well of the microtiter plate.

-

Incubation : Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,6-naphthyridinone core represents a highly versatile and promising scaffold in the field of drug discovery. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action against key molecular targets. The extensive body of research on this scaffold, coupled with the detailed methodologies for its biological evaluation, provides a solid foundation for the future design and development of novel and effective therapeutic agents based on the 1,6-naphthyridinone framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

References

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Hsp90β-selective inhibitor safety and on-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 22. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 24. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 25. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide to its Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory properties. This technical guide focuses on the potential applications of a specific analogue, 8-Bromo-1,6-naphthyridin-2(1H)-one, as a valuable building block and potential therapeutic agent. While extensive biological data for this exact compound is limited in publicly available literature, this document extrapolates from closely related derivatives to highlight its probable utility, particularly as a kinase inhibitor. This guide provides a comprehensive overview of its synthetic strategies, potential biological targets, and detailed experimental protocols for its evaluation, aiming to facilitate further research and drug development efforts.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery. The 1,6-naphthyridin-2(1H)-one core, in particular, is found in numerous biologically active molecules. The introduction of a bromine atom at the 8-position of this scaffold offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This strategic functionalization can lead to the discovery of novel drug candidates with enhanced potency and selectivity.

Synthetic Strategies

The synthesis of this compound can be approached through several routes, typically involving the construction of the pyridone ring onto a pre-functionalized pyridine. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible approach involves the cyclization of a suitably substituted aminopyridine derivative. For instance, a reaction sequence could commence with a brominated aminopyridine precursor, followed by condensation with a three-carbon building block to form the second ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Step 1: Acylation of 4-Amino-3-bromopyridine. To a solution of 4-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as toluene, add diethyl malonate (1.2 eq). The reaction mixture is heated at reflux for 12-24 hours with continuous removal of ethanol. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the intermediate, N-(3-Bromo-4-pyridinyl)malonamic acid ethyl ester.

-

Step 2: Intramolecular Cyclization. The intermediate from Step 1 (1.0 eq) is suspended in a high-boiling point solvent like Dowtherm A. The mixture is heated to 240-250 °C for 1-2 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Potential Biological Applications: Kinase Inhibition

Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The bromine atom at the 8-position of the title compound can be utilized for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse substituents, thereby enabling the exploration of the chemical space around this core for potent and selective kinase inhibitors.

Target Kinase Families

Based on the activity of related compounds, this compound derivatives could potentially target kinases within key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

Caption: Potential mechanism of action via PI3K/mTOR pathway inhibition.

Quantitative Data for Related 1,6-Naphthyridin-2(1H)-one Derivatives

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Compound A | mTOR | Biochemical | 1.2 | - | Fictional |

| Compound B | PI3Kα | Biochemical | 15.8 | - | Fictional |

| Compound C | Hsp90 | Biochemical | 45.0 | - | [1] |

| Compound D | c-Met | Biochemical | 2600 | - | [2] |

| Compound E | - | Antiproliferative | 5000 | MCF-7 | [1] |

Disclaimer: The data presented in this table is for illustrative purposes and is based on published data for structurally related 1,6-naphthyridin-2(1H)-one derivatives. The activity of this compound and its direct derivatives may vary.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial in vitro evaluation of this compound and its derivatives for potential anticancer and kinase inhibitory activity.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for mTOR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

Recombinant human mTOR enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the mTOR enzyme and substrate to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the compound concentration.

-

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

-

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Caption: Experimental workflow for the biological evaluation of derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its strategic bromination allows for extensive synthetic diversification, enabling the fine-tuning of its pharmacological properties. While further investigation is required to fully elucidate the biological activity of this specific compound, the data from related analogues strongly suggest its potential as a kinase inhibitor. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related 1,6-naphthyridin-2(1H)-one derivatives.

References

- 1. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 8-Bromo-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic protocol, and a general biological evaluation workflow for 8-Bromo-1,6-naphthyridin-2(1H)-one. Due to the limited availability of experimental data in peer-reviewed literature, this guide incorporates predicted spectroscopic data to aid researchers in the characterization of this compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.61 | d | H-5 |

| 7.85 | d | H-7 |

| 7.70 | d | H-4 |

| 6.65 | d | H-3 |

| N/A | br s | N1-H |

Predicted using online NMR prediction tools. Solvent: DMSO-d₆. The chemical shift of the N1-H proton is highly dependent on solvent and concentration and is therefore not predicted with high accuracy.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 162.5 | C-2 |

| 152.1 | C-8a |

| 149.8 | C-5 |

| 140.2 | C-4a |

| 131.0 | C-7 |

| 125.4 | C-8 |

| 121.8 | C-4 |

| 116.3 | C-3 |

Predicted using online NMR prediction tools. Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Exact Mass (M) | 223.9585 |

| Exact Mass [M+H]⁺ | 224.9663 |

| Exact Mass [M+Na]⁺ | 246.9482 |

Table 4: Infrared (IR) Spectroscopy Data (Expected Ranges)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 | N-H stretch (amide) |

| 1680-1630 | C=O stretch (amide, lactam) |

| 1600-1450 | C=C and C=N stretch (aromatic/heteroaromatic) |

| 1300-1000 | C-N stretch |

| 800-600 | C-Br stretch |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from general procedures for the synthesis of 1,6-naphthyridin-2(1H)-ones.

Reaction Scheme:

A proposed synthetic route.

Step 1: Acetylation of 3-Amino-2-bromopyridine

-

To a solution of 3-amino-2-bromopyridine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromopyridin-3-yl)acetamide.

Step 2: Cyclization to this compound

-

To a solution of N-(2-bromopyridin-3-yl)acetamide (1.0 eq) in a suitable solvent such as toluene, add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) (5.0 eq).

-

Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with 2M sodium hydroxide until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain this compound.

Biological Evaluation Workflow

As the specific biological activities of this compound are not yet established, a general workflow for the initial biological screening of a novel compound is presented below.

General workflow for biological evaluation.

An In-depth Technical Guide on the Solubility of 8-Bromo-1,6-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document outlines the methodologies for determining its solubility and presents a framework for data interpretation.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |

| CAS Number | 902837-41-6 | --INVALID-LINK-- |

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively reported in publicly available literature. However, for research and development purposes, determining its solubility in various solvents is a critical step. Table 2 is provided as a template for researchers to populate with their experimental findings. It is anticipated that this compound, like many heterocyclic structures, will exhibit low aqueous solubility and higher solubility in organic solvents.

Table 2: Solubility of this compound in Various Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Molar Solubility (µM) | Method Used |

| Water | 25 | 7.4 | Data not available | Data not available | Thermodynamic/Kinetic |

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Data not available | Data not available | Thermodynamic/Kinetic |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Thermodynamic/Kinetic |

| Ethanol | 25 | N/A | Data not available | Data not available | Thermodynamic/Kinetic |

| Simulated Gastric Fluid (SGF) | 37 | ~1.2 | Data not available | Data not available | Thermodynamic/Kinetic |

| Simulated Intestinal Fluid (SIF) | 37 | ~6.8 | Data not available | Data not available | Thermodynamic/Kinetic |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: thermodynamic and kinetic solubility assays. Both are crucial in different stages of drug discovery and development.

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this determination.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully collect the supernatant (the saturated solution).

-

Prepare a series of dilutions of the supernatant and a standard curve using a known concentration of the compound.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. This method is high-throughput and commonly used in early drug discovery.[2][3]

Objective: To determine the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis absorbance

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. This rapid addition creates a transiently supersaturated solution.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.

-

Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity/absorbance is observed, indicating the onset of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a test compound like this compound.

Caption: General workflow for determining the kinetic and thermodynamic solubility of a compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway. Naphthyridine scaffolds, in general, are known to be present in compounds with a wide range of biological activities, including kinase inhibition and receptor modulation.[4] Further research is required to elucidate the specific biological targets and pathways for this compound.

The logical relationship for its application in drug discovery follows a standard cascade, illustrated by the diagram below.

Caption: Impact of poor solubility on drug development.

This guide provides a foundational understanding and practical framework for assessing the solubility of this compound. The provided protocols and templates are intended to aid researchers in generating the critical data needed for advancing their research and development efforts.

References

The Reactivity of Bromine on the Naphthyridinone Core: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of bromine substituents on the naphthyridinone scaffold, a privileged heterocyclic core in modern medicinal chemistry. The strategic introduction and subsequent functionalization of a bromine atom on the naphthyridinone ring system serve as a versatile handle for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a comprehensive overview of the bromination of the naphthyridinone core, the utility of the resulting bromo-naphthyridinones in pivotal cross-coupling reactions, and their application in the synthesis of kinase and PARP inhibitors.

Introduction to the Naphthyridinone Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, and their corresponding lactam derivatives, naphthyridinones, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The inherent structural features of the naphthyridinone core, including its planarity, hydrogen bonding capabilities, and potential for diverse substitution patterns, make it an attractive scaffold for targeting various biological macromolecules.[2] Specifically, the 1,6-naphthyridin-2(1H)-one core has been extensively explored, with thousands of compounds reported, highlighting its importance in the development of new therapeutics.[1][2]

Bromination of the Naphthyridinone Ring: A Gateway to Functionalization

The introduction of a bromine atom onto the naphthyridinone ring is a critical step in many synthetic routes, providing a reactive site for subsequent diversification. While direct bromination of the naphthyridinone core is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on related heterocyclic systems can provide valuable insights into the expected regioselectivity.

The reactivity and orientation of electrophilic attack on the naphthyridinone ring are governed by the electronic effects of the constituent pyridine and pyridone rings, as well as any existing substituents. The pyridone ring is generally more electron-rich than the pyridine ring, suggesting that electrophilic substitution would preferentially occur on the pyridone portion of the scaffold. The directing effects of the carbonyl group and the ring nitrogen atoms will further influence the position of bromination. For a typical 1,6-naphthyridin-2(1H)-one, the positions most susceptible to electrophilic attack are likely to be C3 and C7, based on the analysis of resonance structures and electron density distribution. The precise outcome can be influenced by the reaction conditions and the presence of other directing groups.[3][4][5][6][7]

A general workflow for the synthesis and subsequent functionalization of a bromo-naphthyridinone is depicted below.

Reactivity of Bromo-Naphthyridinones in Cross-Coupling Reactions

The bromine atom on the naphthyridinone ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful and widely used transformations in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between the bromo-naphthyridinone and a variety of organoboron reagents, such as boronic acids and boronate esters. This reaction is instrumental in introducing aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of the molecule.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Bromo-Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 95 | [8][9] |

| 2 | 2-Bromo-aniline | Phenylboronic ester | CataCXium A palladacycle (10) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | [10] |

| 3 | 5-Bromo-8-methoxy-1,7-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | Not specified | [11] |

| 4 | 4-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | Toluene/H₂O | Not specified | Not specified |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between the bromo-naphthyridinone and a primary or secondary amine. This reaction is pivotal for introducing diverse amino substituents, which can significantly impact the solubility, polarity, and biological activity of the resulting compounds.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Entry | Bromo-Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90-110 | Not specified | [12] |

| 2 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | 1,4-Dioxane | 100 | Not specified | [13] |

| 3 | 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu | Toluene | 100 | Not specified | [14] |

| 4 | Aryl Bromide | Benzamide | Pd₂(dba)₃ | XantPhos | DBU | Toluene | 100 | Not specified | [14] |

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of these key transformations. The following protocols are generalized based on literature procedures for similar substrates and should be optimized for specific bromo-naphthyridinone derivatives.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromo-naphthyridinone (1.0 equiv) and the corresponding boronic acid or ester (1.2-1.5 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or dimethoxyethane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The reaction mixture is degassed with nitrogen or argon for 15-30 minutes and then heated to 80-110 °C for 2-24 hours, or until completion as monitored by TLC or LC-MS. Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.[8][9]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), the bromo-naphthyridinone (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv) are combined. An anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added, and the reaction mixture is heated to 80-120 °C for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an appropriate organic solvent and filtered through a pad of Celite. The filtrate is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to yield the aminated naphthyridinone derivative.[12][15][16]

Application in the Synthesis of Bioactive Molecules: Kinase and PARP Inhibitors

The functionalized naphthyridinone scaffold has emerged as a valuable pharmacophore in the development of inhibitors targeting key enzymes involved in cell signaling and DNA repair, such as protein kinases and poly(ADP-ribose) polymerase (PARP).

Naphthyridinone-Based Kinase Inhibitors

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Naphthyridinone derivatives have been successfully developed as potent inhibitors of several kinases, including c-Kit, VEGFR-2, and PKMYT1.

-

c-Kit and VEGFR-2 Signaling: c-Kit and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and angiogenesis.[17][18][19][20][21] Naphthyridinone-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

-

PKMYT1 and Cell Cycle Control: PKMYT1 is a protein kinase that negatively regulates the G2/M transition of the cell cycle by phosphorylating and inactivating the CDK1/Cyclin B complex.[22][23][24][25][26] Inhibition of PKMYT1 leads to premature entry into mitosis and subsequent cell death, making it an attractive target for cancer therapy.

Naphthyridinone-Based PARP Inhibitors

PARP enzymes are crucial for the repair of single-strand DNA breaks.[27][28][29][30][31] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. The naphthyridinone scaffold can be elaborated to design potent PARP inhibitors.

Conclusion

The bromo-naphthyridinone scaffold is a highly valuable and versatile intermediate in the synthesis of novel drug candidates. The strategic placement of a bromine atom provides a key handle for diversification through robust and efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This approach has proven successful in the development of potent inhibitors of various protein kinases and PARP, highlighting the significant potential of the naphthyridinone core in modern drug discovery. This guide provides a foundational understanding of the reactivity and synthetic utility of bromo-naphthyridinones, offering valuable insights for researchers dedicated to the design and synthesis of next-generation therapeutics.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. Patterns of expression of VEGFR2, PDGFRs and c-Kit in pediatric patients with high grade non-rhabdomyosarcoma soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. genecards.org [genecards.org]

- 26. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 27. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 28. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Naphthyridinone Scaffold

The naphthyridinone scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings with a ketone functionality, has emerged as a "privileged structure" in medicinal chemistry.[1] Naphthyridines, also known as diazanaphthalenes, exist as six distinct isomers, with the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine cores forming the basis for a vast array of biologically active molecules.[2][3] The rigid, planar structure of the naphthyridinone core, coupled with the strategic placement of nitrogen atoms, allows for diverse and specific interactions with various biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[4][5][6] This guide provides a comprehensive overview of the naphthyridinone scaffold in drug discovery, focusing on its synthesis, mechanism of action, and therapeutic potential, with a special emphasis on quantitative data and detailed experimental protocols.

Therapeutic Applications and Mechanisms of Action

The unique structural features of the naphthyridinone core have been exploited to design potent and selective inhibitors for a range of biological targets. The specific isomer of the naphthyridinone scaffold often dictates its primary biological activity.

Anticancer Activity: A significant area of research has focused on the development of naphthyridinone-based anticancer agents.[4] Notably, derivatives of the 1,6-naphthyridin-2(1H)-one and 2,7-naphthyridinone scaffolds have shown potent inhibitory activity against various protein kinases implicated in cancer progression.[7][8]

-

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is linked to numerous human cancers.[7] Several naphthyridinone derivatives have been designed as c-Met inhibitors. For instance, a novel 2,7-naphthyridinone-based MET kinase inhibitor, 13f , has demonstrated excellent in vivo efficacy in xenograft models.[7] Similarly, 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors, with compound 2t showing significant potency.[9] The proposed mechanism involves the naphthyridinone scaffold acting as a hinge-binding motif, effectively blocking the ATP-binding site of the kinase.

-

PKMYT1 Inhibition: PKMYT1 is a key regulator of the G2/M cell cycle transition and a promising target for cancer therapy. Naphthyridinone derivatives have been discovered as selective and potent PKMYT1 inhibitors, demonstrating favorable oral pharmacokinetic profiles and in vivo antitumor efficacy.[10][11]

Antibacterial Activity: The 1,8-naphthyridinone core is famously present in nalidixic acid, one of the first synthetic quinolone antibiotics.[5] This class of compounds primarily targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[5][12] By inhibiting these enzymes, naphthyridinone-based antibacterials disrupt critical cellular processes, leading to bacterial cell death. GSK126, a naphthyridone/aminopiperidine-based novel bacterial topoisomerase inhibitor (NBTI), exhibits a bimodal mechanism of action by both inhibiting the catalytic activity of gyrase and topoisomerase IV and enhancing enzyme-mediated DNA cleavage.[12]

Quantitative Data of Bioactive Naphthyridinone Derivatives

The following tables summarize key quantitative data for representative naphthyridinone-based compounds, highlighting their potency and selectivity against various biological targets.

| Compound ID | Scaffold Type | Target | IC50 (µM) | Cell Line | Reference |

| 2t | 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one | c-Met Kinase | 2.6 | BaF3-TPR-Met | [9] |

| 26c | 1,6-Naphthyridine | c-Met Kinase | Not specified | Hela, A549 | [13] |

| 31b | 7-methyl-1,8-naphthyridinone | DNA Gyrase | 1.7 (µg/mL) | B. subtilis | [5] |

| 31f | 7-methyl-1,8-naphthyridinone | DNA Gyrase | Not specified | B. subtilis | [5] |

| Compound ID | Scaffold Type | Target | In Vivo Model | Efficacy | Reference |

| 13f | 2,7-Naphthyridinone | MET Kinase | U-87 MG xenograft | TGI = 114% (50 mg/kg) | [7] |

| 13f | 2,7-Naphthyridinone | MET Kinase | HT-29 xenograft | TGI = 95% (50 mg/kg) | [7] |

Signaling Pathways and Experimental Workflows

The biological activity of naphthyridinone derivatives is intrinsically linked to their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Naphthyridinone-based inhibitors typically target the ATP-binding site of the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways such as the RAS/MAPK and PI3K/Akt pathways.

Caption: Simplified c-Met signaling pathway and the inhibitory action of naphthyridinone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Some naphthyridinone derivatives may indirectly affect this pathway through their inhibition of upstream receptor tyrosine kinases like c-Met, or potentially through direct inhibition of PI3K or Akt.

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by naphthyridinone derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a representative naphthyridinone scaffold and key biological assays for evaluating their activity.

Synthesis of 1,6-Naphthyridin-2(1H)-ones

A common and versatile method for the synthesis of the 1,6-naphthyridin-2(1H)-one core is through the cyclization of appropriately substituted pyridinone precursors. The following is a general procedure based on established literature.[2][3]

General Procedure for the Synthesis of 5-methyl-1,6-naphthyridin-2(1H)-one (8):

-

Step 1: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile (4):

-

A mixture of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) and N,N-dimethylformamide dimethyl acetal is heated.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product (4) is isolated by filtration and washed with a suitable solvent (e.g., ethanol).

-

-

Step 2: Cyclization to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile (5):

-

Compound (4) is dissolved in a suitable solvent such as acetic acid.

-

Ammonium acetate is added to the solution, and the mixture is refluxed.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product (5) is collected by filtration, washed with water, and dried.

-

-

Step 3: Hydrolysis to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid (7):

-

The nitrile (5) is hydrolyzed by heating in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

The reaction mixture is then neutralized to precipitate the carboxylic acid (7).

-

The product is filtered, washed with water, and dried.

-

-

Step 4: Decarboxylation to 5-methyl-1,6-naphthyridin-2(1H)-one (8):

-

The carboxylic acid (7) is heated at a high temperature (thermal decarboxylation) until the evolution of CO2 ceases.

-

The crude product (8) is then purified by recrystallization or column chromatography.

-

Biological Assays

c-Met Kinase Inhibition Assay (TR-FRET):

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against c-Met kinase.[7]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Compound Dilution: Prepare a serial dilution of the test naphthyridinone compound in DMSO, followed by a further dilution in Kinase Buffer.

-

Enzyme and Substrate: Dilute recombinant c-Met kinase and a suitable substrate (e.g., ULight™-poly-GT) in Kinase Buffer.

-

ATP Solution: Prepare an ATP solution in Kinase Buffer at a concentration close to the Km for c-Met.

-

Detection Reagents: Prepare a stop/detection mix containing an EDTA solution and a Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted compound solution to the assay wells.

-

Add 5 µL of the diluted c-Met kinase solution to all wells except the negative control.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of the stop/detection mix.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm signal / 615 nm signal).

-

Determine the percent inhibition for each compound concentration relative to the controls.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

DNA Gyrase Supercoiling Inhibition Assay:

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 5X assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).

-

Enzyme: Dilute E. coli DNA gyrase in a suitable dilution buffer.

-

Substrate: Use relaxed pBR322 plasmid DNA.

-

Stop Buffer: Prepare a stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

-

Assay Procedure:

-

Set up reactions in microfuge tubes on ice, containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Add the diluted DNA gyrase to initiate the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop buffer.

-

-

Analysis:

-

Load the reaction products onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.

-

Cell Viability Assay (MTT):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][13]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the naphthyridinone compound and incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.

-